molecular formula C14H16N2S B2465853 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 4602-36-2

3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2465853
CAS RN: 4602-36-2
M. Wt: 244.36
InChI Key: QFNMCEHDUIVPLO-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound . It has a molecular formula of C14H16N2S and a molecular weight of 244.36 .


Molecular Structure Analysis

The InChI code for 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is 1S/C14H15ClN2S/c15-11-6-4-10 (5-7-11)12-13 (18)17-14 (16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2, (H,17,18) .

Scientific Research Applications

Antimicrobial Applications

The synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, related to 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, has been explored for their potential as antibacterial and antifungal agents. These compounds have shown promising results against clinically isolated microorganisms, indicating their potential in antimicrobial applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

Inhibitor Design for Protein Tyrosine Phosphatase 1B

Novel 3‐aryl‐1‐oxa‐2,8‐diazaspiro[4.5]dec‐2‐ene derivatives have been synthesized and evaluated as inhibitors against protein tyrosine phosphatase 1B. This research indicates the potential use of these compounds in designing new inhibitors for this enzyme, which is significant in the context of treating diseases like diabetes and obesity (Wang et al., 2015).

Antidiabetic Activity

The antidiabetic activity of 2-aminospiropyrazolinium tosylates has been investigated, revealing that these compounds exhibit significant antidiabetic α-amylase and α-glucosidase activity. This study highlights the potential therapeutic applications of these compounds in managing diabetes (Kayukova et al., 2022).

Antifilarial Agents

Research into the activity of 2-methoxycarbonylamino-1-phenyl-1,3-diazaspiro[4.5]dec-2-ene has shown its efficacy as a micro- and macrofilaricidal agent against filarial worms in rodents. This finding is crucial for the development of new antifilarial treatments (Naim et al., 1994).

Antimycobacterial Agents

Enantiomerically pure spiroisoxazolidines, derived from 1-oxa-2,7-diazaspiro[4.5]decane, have been screened for their in vitro activity against Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents (Kumar et al., 2010).

Crystal Structure Analysis

The crystal structure of various derivatives of 1-oxaspiro[4.5]decane has been analyzed, providing valuable insights into their molecular geometry and potential applications in various fields of science (Wang et al., 2011).

Antihypertensive Activity

1-Oxa-3,8-diazaspiro[4.5]decan-2-ones have been evaluated as antihypertensive agents, showing promising results in lowering blood pressure in spontaneous hypertensive rats. This research opens up avenues for new treatments in managing hypertension (Caroon et al., 1981).

Synthesis and Molecular Diversity

Research has been conducted on the synthesis of various spiro compounds, including 7,9-diazaspiro[4.5]dec-1-enes, and their molecular diversity, indicating their versatile applications in organic synthesis and potential pharmaceutical uses (Han et al., 2020).

properties

IUPAC Name

3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNMCEHDUIVPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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